molecular formula C23H30O7 B13802375 6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one

6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one

Cat. No.: B13802375
M. Wt: 418.5 g/mol
InChI Key: GPXPJKFETRLRAS-LLUOYTHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethyl-4,6-dioxabicyclo[330]oct-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methyl-pyran-2-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethyl-4,6-dioxabicyclo[3.3.0]oct-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methyl-pyran-2-one typically involves multiple steps, including the formation of the bicyclic core and the attachment of various functional groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential, such as its ability to interact with specific molecular targets in the body.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethyl-4,6-dioxabicyclo[3.3.0]oct-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methyl-pyran-2-one involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Properties

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one

InChI

InChI=1S/C23H30O7/c1-6-18-23(4,26)22(3)20(25)16(29-21(22)30-18)12-10-8-7-9-11-15-14(2)17(27-5)13-19(24)28-15/h7-13,16,18,20-21,25-26H,6H2,1-5H3/b8-7+,11-9+,12-10+/t16-,18-,20+,21-,22+,23+/m1/s1

InChI Key

GPXPJKFETRLRAS-LLUOYTHXSA-N

Isomeric SMILES

CC[C@@H]1[C@]([C@]2([C@H]([C@H](O[C@@H]2O1)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)(C)O

Canonical SMILES

CCC1C(C2(C(C(OC2O1)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)(C)O

Origin of Product

United States

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